molecular formula C16H15N3O B12459049 N-(4-methoxyphenyl)-4-methylphthalazin-1-amine CAS No. 333776-09-3

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine

Cat. No.: B12459049
CAS No.: 333776-09-3
M. Wt: 265.31 g/mol
InChI Key: CLPZGJXKBAKLOK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine is an organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazine ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine typically involves the condensation of 4-methoxyaniline with 4-methylphthalic anhydride under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine is unique due to its specific phthalazine core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

333776-09-3

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine

InChI

InChI=1S/C16H15N3O/c1-11-14-5-3-4-6-15(14)16(19-18-11)17-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,19)

InChI Key

CLPZGJXKBAKLOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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